N-(1-benzylpiperidin-4-yl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
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Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
N-(1-benzylpiperidin-4-yl): This part consists of a piperidine ring (a six-membered nitrogen-containing ring) with a benzyl group attached at the nitrogen.
3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide: The core structure contains a quinazoline ring fused with a triazolo ring, and an amide group at the end.
Preparation Methods
Synthetic Routes::
- Complementary Pathways :
- Pathway 1 : Involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form the triazolotriazine intermediate. Subsequent N-alkylation with benzylpiperidine yields the target compound.
- Pathway 2 : Starts with the same intermediate, but instead of N-alkylation, it undergoes a reductive amination with 4-methylbenzaldehyde followed by cyclization to form the final product.
Industrial Production:: Unfortunately, specific industrial methods for large-scale production remain scarce in the literature.
Chemical Reactions Analysis
This compound participates in various reactions:
- Oxidation : It can be oxidized to form its corresponding N-oxide.
- Reduction : Reduction of the quinazoline ring may yield a dihydroquinazoline derivative.
- Substitution : The benzyl group can undergo substitution reactions.
- Common Reagents : Alkylating agents, reducing agents, and oxidants.
- Major Products : N-alkylated derivatives, N-oxides, and reduced forms.
Scientific Research Applications
- Medicine : Investigate its potential as a drug candidate, especially considering its unique structure.
- Chemistry : Explore its reactivity and design novel derivatives.
- Biology : Study its interactions with biological targets.
- Industry : Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
- Targets : Investigate its binding to receptors, enzymes, or other biomolecules.
- Pathways : Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to related structures.
- Similar Compounds : Search for other triazoloquinazolines or related heterocycles.
Properties
Molecular Formula |
C32H34N6O2 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C32H34N6O2/c1-23-11-13-25(14-12-23)22-37-31(40)27-9-5-6-10-28(27)38-29(34-35-32(37)38)15-16-30(39)33-26-17-19-36(20-18-26)21-24-7-3-2-4-8-24/h2-14,26H,15-22H2,1H3,(H,33,39) |
InChI Key |
RVLFLDKIJLLWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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